Amixetrine
Overview
Description
Synthesis Analysis
The synthesis of Amixetrine involves the treatment of isoamyl alcohol with styrene at -10°C with dropwise addition of tert-Butyl Hypobromite . This results in (2-bromo-1-(isopentyloxy)ethyl)benzene. The halogen leaving group is then displaced by pyrrolidine to complete the synthesis of Amixetrine .Molecular Structure Analysis
Amixetrine has a molecular weight of 261.41 . Its exact mass is 261.21 and its elemental composition is C, 78.11%; H, 10.41%; N, 5.36%; O, 6.12% .Scientific Research Applications
Pharmacokinetics in Animals
Amixetrine, known as N-[(2-Phenyl-2-isoamyloxy)-ethyl-pyrrolidine]-hydrochloride, has been studied for its pharmacokinetics in animals. In a study involving dogs, amixetrine was administered via intravenous and oral routes, and plasma concentrations were measured using gas liquid chromatography. The research indicated a non-linear, two-compartment open model for amixetrine's pharmacokinetics, suggesting a first-pass effect and possible enzymatic saturation (Constantin & Pognat, 1978).
Metabolism Analysis
Another study focused on the urinary metabolites of amixetrine in both humans and dogs. The metabolites were identified using IR, NMR, and mass spectrometry, revealing a comparable mode of transformation in both species. The primary metabolites, including untransformed amixetrine and phenyl-1-hydroxyethylpyrrolidine, were identified, indicating an omega-1-oxidation of the isoamyl chain as a significant metabolic pathway (Constatin, Pognat, & Streichenberger, 1976).
properties
IUPAC Name |
1-[2-(3-methylbutoxy)-2-phenylethyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-15(2)10-13-19-17(14-18-11-6-7-12-18)16-8-4-3-5-9-16/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRODTBNJUAWEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(CN1CCCC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24622-52-4 (hydrochloride) | |
Record name | Amixetrine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024622728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10865162 | |
Record name | 1-[2-(3-Methylbutoxy)-2-phenylethyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amixetrine | |
CAS RN |
24622-72-8 | |
Record name | Amixetrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24622-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amixetrine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024622728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2-(3-Methylbutoxy)-2-phenylethyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMIXETRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UL287YTPJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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